molecular formula C23H22N2O4S2 B12124994 2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid

2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid

Cat. No.: B12124994
M. Wt: 454.6 g/mol
InChI Key: VWZDTZHYRYPGHC-RGEXLXHISA-N
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Description

2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzoic acid moiety, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid typically involves multiple steps, starting with the preparation of the thiazolidinone ring This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Benzoic Acid Derivatives: Compounds containing the benzoic acid moiety.

    Ethylphenyl Compounds: Compounds with an ethylphenyl group.

Uniqueness

2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H22N2O4S2

Molecular Weight

454.6 g/mol

IUPAC Name

2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid

InChI

InChI=1S/C23H22N2O4S2/c1-2-15-9-11-16(12-10-15)14-19-21(27)25(23(30)31-19)13-5-8-20(26)24-18-7-4-3-6-17(18)22(28)29/h3-4,6-7,9-12,14H,2,5,8,13H2,1H3,(H,24,26)(H,28,29)/b19-14-

InChI Key

VWZDTZHYRYPGHC-RGEXLXHISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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